molecular formula C5H8ClN3O B1433584 5-(chloromethyl)-N,N-dimethyl-1,3,4-oxadiazol-2-amine CAS No. 1692481-50-7

5-(chloromethyl)-N,N-dimethyl-1,3,4-oxadiazol-2-amine

Cat. No.: B1433584
CAS No.: 1692481-50-7
M. Wt: 161.59 g/mol
InChI Key: WMOFBNFCDDLNEB-UHFFFAOYSA-N
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Description

5-(chloromethyl)-N,N-dimethyl-1,3,4-oxadiazol-2-amine is a heterocyclic compound that contains an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(chloromethyl)-N,N-dimethyl-1,3,4-oxadiazol-2-amine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a hydrazide with an appropriate chloromethylating agent. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction temperature is maintained between 50-80°C to ensure optimal yield.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

5-(chloromethyl)-N,N-dimethyl-1,3,4-oxadiazol-2-amine can undergo various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles such as amines, thiols, or alcohols.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction Reactions: Reduction of the oxadiazole ring can lead to the formation of amine derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. Reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at temperatures ranging from 25-100°C.

    Oxidation Reactions: Reagents such as hydrogen peroxide, potassium permanganate, or chromium trioxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products Formed

    Substitution Reactions: Products include various substituted oxadiazoles with different functional groups.

    Oxidation Reactions: Oxidized derivatives such as oxadiazole oxides.

    Reduction Reactions: Reduced amine derivatives of the oxadiazole ring.

Scientific Research Applications

5-(chloromethyl)-N,N-dimethyl-1,3,4-oxadiazol-2-amine has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds, including potential antimicrobial and anticancer agents.

    Materials Science: The compound is utilized in the development of advanced materials such as polymers and nanomaterials with specific properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the construction of diverse chemical structures.

Mechanism of Action

The mechanism of action of 5-(chloromethyl)-N,N-dimethyl-1,3,4-oxadiazol-2-amine involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on biomolecules, leading to the modification of proteins or nucleic acids. This interaction can disrupt normal cellular processes, resulting in antimicrobial or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-(chloromethyl)-2-methoxy-benzaldehyde
  • 5-(chloromethyl)-2-hydroxyl-benzaldehyde
  • 2-chloro-5-(chloromethyl)pyridine

Uniqueness

5-(chloromethyl)-N,N-dimethyl-1,3,4-oxadiazol-2-amine is unique due to its specific structural features, including the oxadiazole ring and the chloromethyl group. These features confer distinct reactivity and biological activity compared to other similar compounds. The presence of the dimethylamino group further enhances its solubility and reactivity, making it a versatile compound for various applications.

Properties

IUPAC Name

5-(chloromethyl)-N,N-dimethyl-1,3,4-oxadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8ClN3O/c1-9(2)5-8-7-4(3-6)10-5/h3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMOFBNFCDDLNEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NN=C(O1)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-(chloromethyl)-N,N-dimethyl-1,3,4-oxadiazol-2-amine
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5-(chloromethyl)-N,N-dimethyl-1,3,4-oxadiazol-2-amine
Reactant of Route 6
5-(chloromethyl)-N,N-dimethyl-1,3,4-oxadiazol-2-amine

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